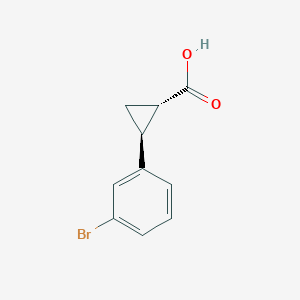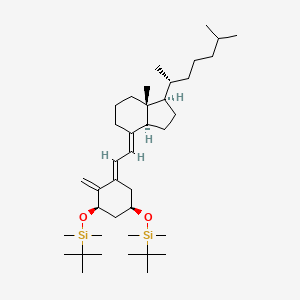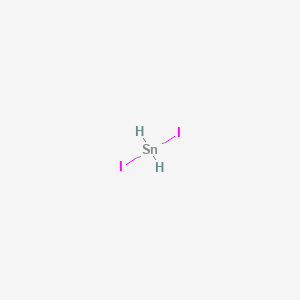
Diiodostannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodostannane, also known as tin(II) iodide, is an inorganic compound with the chemical formula SnI₂. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a precursor in the synthesis of other organotin compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diiodostannane can be synthesized through the direct reaction of tin with iodine. The reaction is typically carried out in an inert atmosphere to prevent oxidation:
Sn+I2→SnI2
This reaction is exothermic and produces this compound as a white solid.
Industrial Production Methods: In industrial settings, this compound is produced by heating tin and iodine in a controlled environment. The reaction is conducted in a sealed vessel to contain the volatile iodine and ensure complete reaction with the tin. The product is then purified through sublimation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Diiodostannane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin(IV) iodide (SnI₄).
Reduction: It can be reduced to elemental tin and iodine.
Substitution: this compound can participate in substitution reactions with other halides or organic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine or bromine can oxidize this compound to tin(IV) iodide.
Reducing Agents: Hydrogen gas or metals like zinc can reduce this compound to tin and iodine.
Substitution Reactions: Organic halides or alkylating agents can react with this compound to form organotin compounds.
Major Products Formed:
Tin(IV) iodide (SnI₄): Formed through oxidation.
Elemental tin and iodine: Formed through reduction.
Organotin compounds: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Diiodostannane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organotin compounds, which are important in organic synthesis and catalysis.
Biology: Organotin compounds derived from this compound are studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: Some organotin compounds are investigated for their potential use in pharmaceuticals.
Industry: this compound is used in the production of tin-based materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which diiodostannane and its derivatives exert their effects involves the interaction with molecular targets such as enzymes and cellular components. Organotin compounds can inhibit enzyme activity by binding to the active sites or altering the enzyme’s structure. This interaction can disrupt cellular processes and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Tin(IV) iodide (SnI₄): Another iodide of tin, but with tin in the +4 oxidation state.
Diiodomethane (CH₂I₂): An organoiodine compound with similar reactivity but different applications.
Organotin halides: Compounds like tributyltin chloride (C₄H₉)₃SnCl, which have similar chemical properties but different uses.
Uniqueness of Diiodostannane: this compound is unique due to its specific reactivity and ability to form a wide range of organotin compounds. Its applications in both industrial and research settings make it a valuable compound in various fields.
Eigenschaften
Molekularformel |
H2I2Sn |
|---|---|
Molekulargewicht |
374.53 g/mol |
IUPAC-Name |
diiodostannane |
InChI |
InChI=1S/2HI.Sn.2H/h2*1H;;;/q;;+2;;/p-2 |
InChI-Schlüssel |
NBMCSYVOJTTWKP-UHFFFAOYSA-L |
Kanonische SMILES |
[SnH2](I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


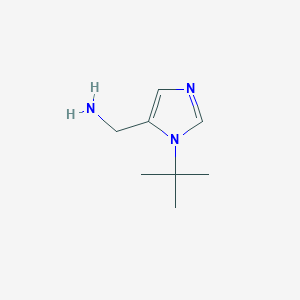

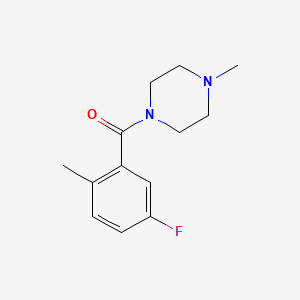
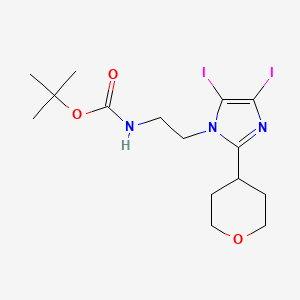
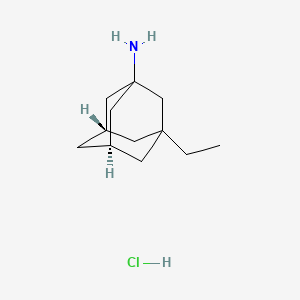

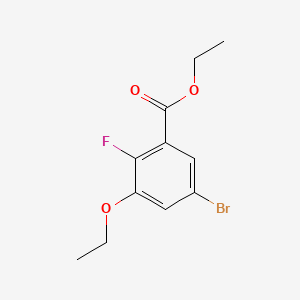
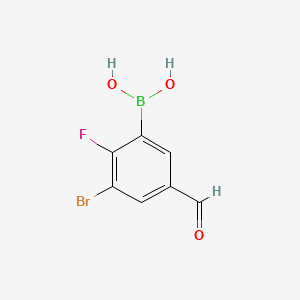
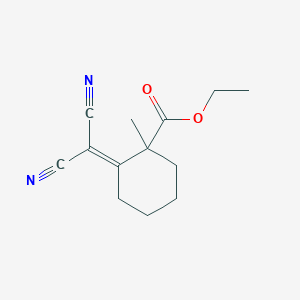
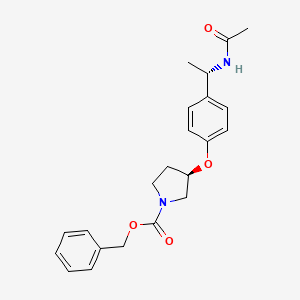
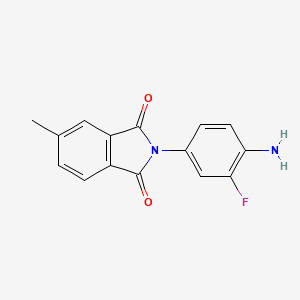
![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
